molecular formula C24H20N2O5 B14977229 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one

2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one

Cat. No.: B14977229
M. Wt: 416.4 g/mol
InChI Key: VZTDLJLPGJNYFI-UHFFFAOYSA-N
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Description

2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is a compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is part of a class of molecules that have shown significant biological activity, including anti-cancer, anti-fungal, anti-bacterial, and anti-viral properties .

Preparation Methods

The synthesis of 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with various reagents under controlled conditions. One common method includes the use of acrylonitrile and aniline in the presence of methanol and sodium methoxide . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction might yield alcohols .

Scientific Research Applications

2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-cancer agent by inhibiting tubulin polymerization and other cellular processes . Additionally, it has been studied for its anti-fungal, anti-bacterial, and anti-viral properties, making it a valuable compound in the development of new therapeutic agents .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

14-(3,4,5-trimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one

InChI

InChI=1S/C24H20N2O5/c1-28-19-10-14(11-20(29-2)21(19)30-3)22-25-23(27)17-12-16-15-7-5-4-6-13(15)8-9-18(16)31-24(17)26-22/h4-11H,12H2,1-3H3,(H,25,26,27)

InChI Key

VZTDLJLPGJNYFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2

Origin of Product

United States

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